

Application of 1-Ethyl-4-isopropylcyclohexane in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Ethyl-4-isopropylcyclohexane

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The **1-ethyl-4-isopropylcyclohexane** moiety, a saturated carbocyclic scaffold, presents a unique and underexplored opportunity in medicinal chemistry. Its distinct three-dimensional structure, lipophilicity, and synthetic tractability make it an attractive building block for the development of novel therapeutic agents. This document provides detailed application notes and hypothetical protocols for leveraging the **1-ethyl-4-isopropylcyclohexane** scaffold in drug discovery programs. While direct extensive research on this specific scaffold is limited, its potential can be extrapolated from the well-established roles of similar cycloalkane structures in medicinal chemistry.

Introduction to the 1-Ethyl-4-isopropylcyclohexane Scaffold

The **1-ethyl-4-isopropylcyclohexane** scaffold is a non-planar, flexible ring system characterized by its alkyl substituents. These substituents contribute to the overall lipophilicity and conformational behavior of molecules incorporating this moiety. The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The ethyl and isopropyl groups can exist in either axial or equatorial positions, leading to different stereoisomers with potentially distinct biological activities and pharmacokinetic profiles.

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C11H22	PubChem
Molecular Weight	154.30 g/mol	PubChem
XLogP3	5.1	PubChem
Topological Polar Surface Area	0 Å ²	PubChem

Note: The high XLogP3 value indicates significant lipophilicity, a property that can influence membrane permeability and interaction with hydrophobic binding pockets.

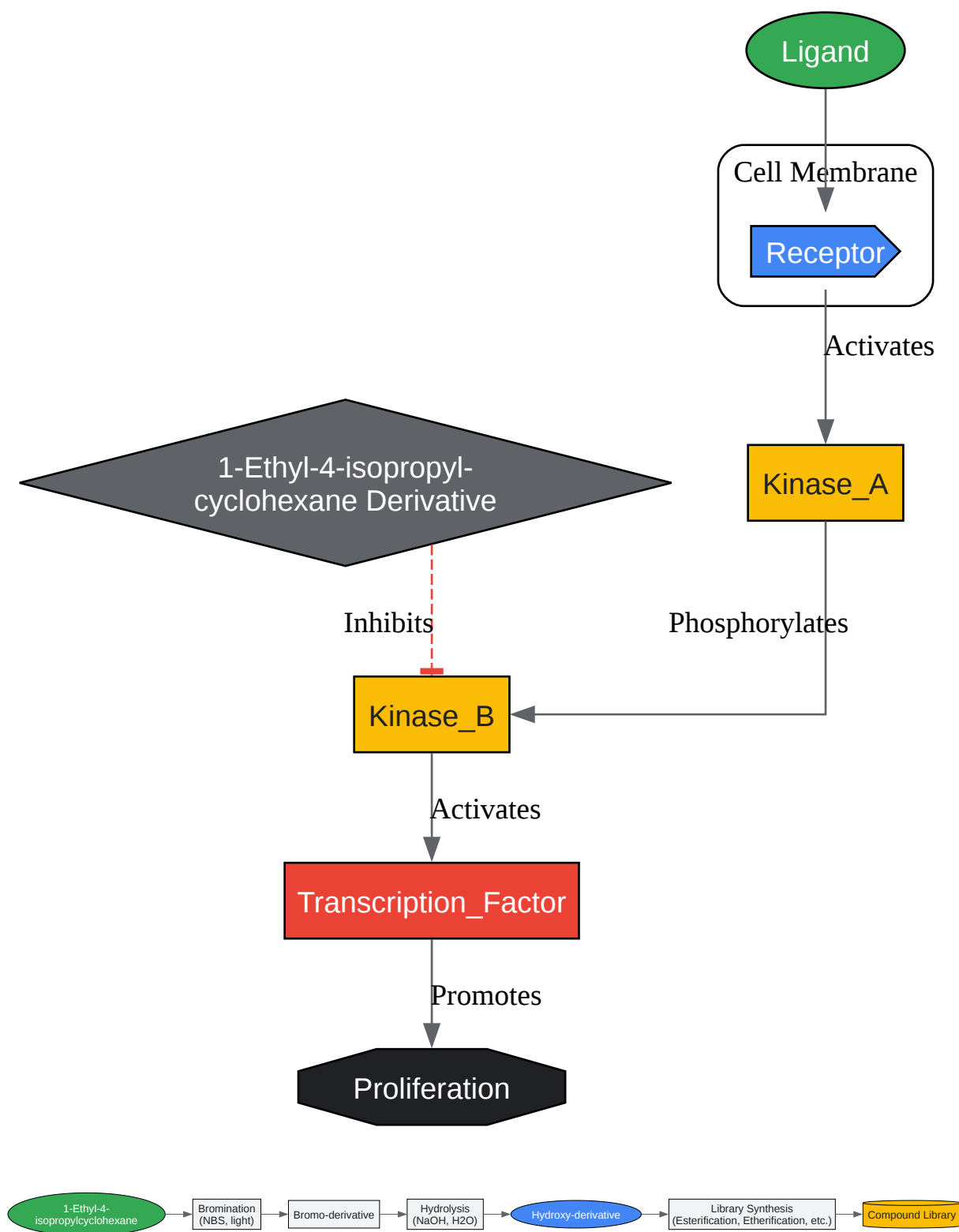
Potential Applications in Medicinal Chemistry

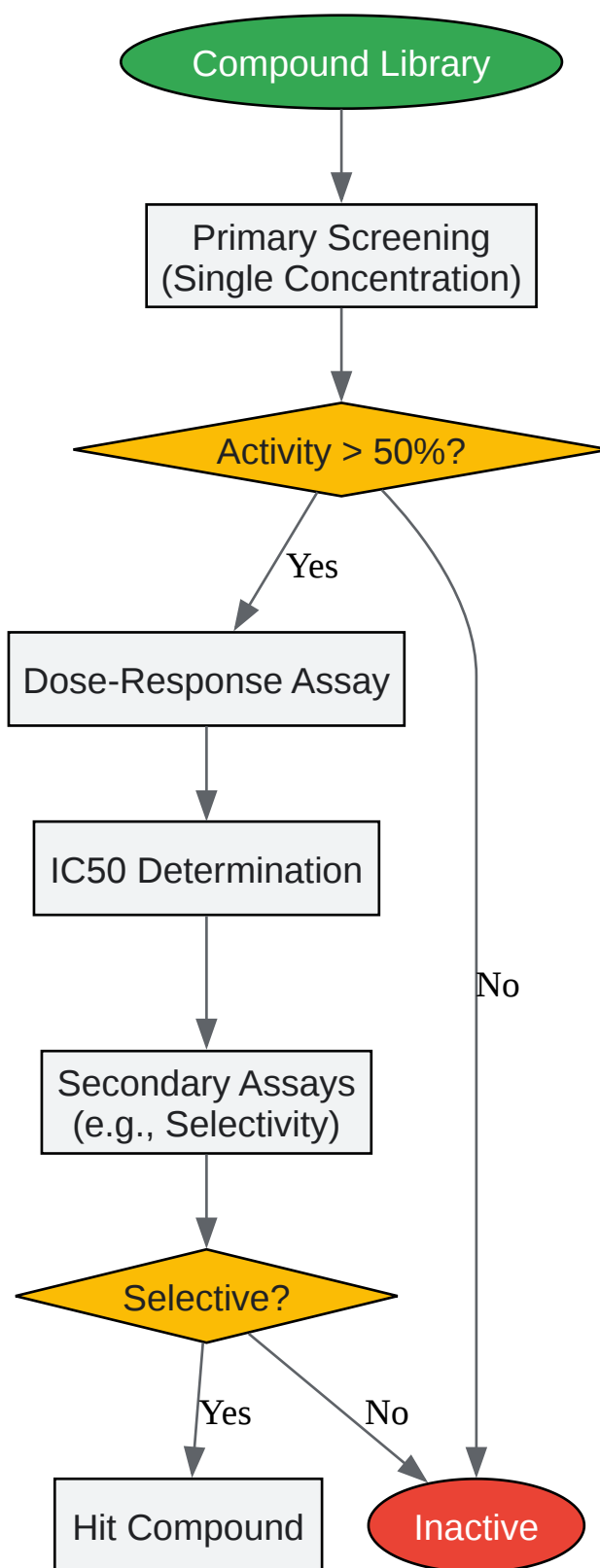
The **1-ethyl-4-isopropylcyclohexane** scaffold can be envisioned as a versatile building block in drug design for several therapeutic areas.

- **As a Lipophilic Group:** The scaffold can be incorporated into drug candidates to enhance their lipophilicity, which may improve cell membrane permeability and oral bioavailability. This is particularly useful for targeting proteins with hydrophobic binding sites.
- **As a Scaffold for Privileged Structures:** By functionalizing the cyclohexane ring, it can serve as a three-dimensional framework to orient pharmacophoric elements in a specific spatial arrangement. This approach is central to the concept of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets.
- **To Modulate Pharmacokinetic Properties:** The metabolic stability of the cyclohexane ring can be advantageous in designing drugs with longer half-lives. The alkyl substituents may also influence the metabolic profile of the parent molecule.

Hypothetical Signaling Pathway Modulation

Derivatives of **1-ethyl-4-isopropylcyclohexane** could be designed to modulate various signaling pathways implicated in disease. For instance, a hypothetical inhibitor could target a kinase involved in a cancer-related pathway.





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